Oleonuezhenide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

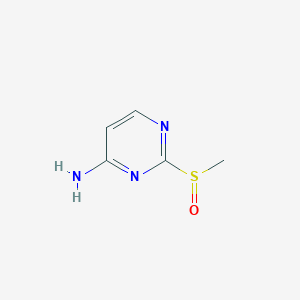

Oleonuezhenide is a natural product primarily found in certain plants such as Ligustrum lucidum (Glossy Privet). It belongs to the class of secoiridoids, which are known for their diverse biological activities. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of neuroprotection and bone health .

Mecanismo De Acción

Target of Action

Oleonuezhenide, a compound isolated from Fructus Ligustri Lucidi, primarily targets osteoblasts and neutrophils . Osteoblasts are cells derived from bone marrow mesenchymal stem cell (BMSC) precursors, which differentiate into mature osteoblasts and mediate bone formation . Neutrophils are a type of white blood cell that play a key role in the body’s immune response .

Mode of Action

This compound interacts with its targets to regulate various biological processes. In osteoblasts, it enhances osteoblast differentiation and bone mineralization . It also upregulates osteoblastogenesis-related marker genes including osteocalcin, Runx2, and osteorix . In neutrophils, this compound significantly reduces the production of reactive oxygen species (ROS) and interleukin-8 (IL-8) .

Biochemical Pathways

This compound affects several biochemical pathways. In osteoblastogenesis, it regulates the canonical and noncanonical Wnt pathway, semaphorin-mediated pathway, and MAPK-mediated BMP2-Smad pathway . In inflammation, it inhibits the production of cytokines by attenuating the MAP kinase pathways .

Pharmacokinetics

A study on ligustri lucidi fructus extracts, which contain this compound, showed differences in the pharmacokinetic properties and kidney distribution of the extracts in diabetic nephropathy rats .

Result of Action

The action of this compound results in molecular and cellular effects. It enhances osteoblast differentiation and bone mineralization, contributing to the treatment of bone-related diseases like osteoporosis . It also exerts neuroprotective effects .

Análisis Bioquímico

Biochemical Properties

Oleonuezhenide interacts with various biomolecules in the body. It has been found to enhance the effects of wedelolactone, a compound known for its anti-inflammatory and anti-cancer properties, on the proliferation and osteoblastogenesis of bone marrow mesenchymal stem cells . This suggests that this compound may play a role in biochemical reactions related to cell growth and differentiation .

Cellular Effects

This compound influences various cellular processes. It has been observed to have neuroprotective effects , suggesting that it may influence cell function in the nervous system. It also appears to enhance the effects of wedelolactone on osteoblastogenesis , indicating a potential role in bone cell function and metabolism.

Molecular Mechanism

At the molecular level, this compound appears to exert its effects through various mechanisms. It has been found to increase Wnt5a and CK2α expression, which are involved in cell signaling pathways . This suggests that this compound may influence cell function through the modulation of these pathways .

Temporal Effects in Laboratory Settings

Given its observed effects on cell proliferation and differentiation , it is possible that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

Given its observed effects on cell proliferation and differentiation , it is possible that different dosages of this compound may have varying effects on these processes.

Metabolic Pathways

Given its observed effects on cell signaling pathways , it is possible that this compound may interact with enzymes or cofactors involved in these pathways.

Transport and Distribution

Given its observed effects on cell signaling pathways , it is possible that this compound may interact with transporters or binding proteins involved in these processes.

Subcellular Localization

Given its observed effects on cell signaling pathways , it is possible that this compound may be directed to specific compartments or organelles involved in these processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Oleonuezhenide can be synthesized through the extraction and purification from plant sources like Ligustrum lucidum. The general preparation method involves:

Extraction: Plant material is subjected to solvent extraction using polar organic solvents such as ethanol or methanol.

Purification: The crude extract is then purified using techniques like column chromatography to isolate this compound.

Industrial Production Methods

Industrial production of this compound typically follows similar extraction and purification processes but on a larger scale. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure high purity and yield .

Análisis De Reacciones Químicas

Types of Reactions

Oleonuezhenide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.

Substitution: Substitution reactions can introduce new functional groups, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Aplicaciones Científicas De Investigación

Chemistry: Used as a precursor for synthesizing novel compounds with enhanced biological activities.

Biology: Investigated for its role in modulating cellular pathways and gene expression.

Medicine: Explored for its neuroprotective effects and potential in treating osteoporosis by promoting osteoblast differentiation and bone mineralization

Comparación Con Compuestos Similares

Oleonuezhenide is compared with other secoiridoids such as:

Oleuropein: Found in olive leaves, known for its antioxidant and anti-inflammatory properties.

Ligstroside: Another secoiridoid with similar biological activities but differing in its chemical structure.

Neooleuropein: Exhibits potent anti-inflammatory effects by attenuating MAP kinase pathways.

This compound stands out due to its unique combination of neuroprotective and bone health-promoting properties, making it a promising candidate for therapeutic applications .

Propiedades

Número CAS |

112693-21-7 |

|---|---|

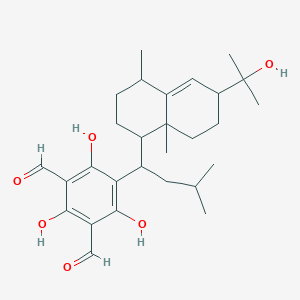

Fórmula molecular |

C48H64O27 |

Peso molecular |

1073.0 g/mol |

Nombre IUPAC |

methyl (5Z)-5-ethylidene-4-[2-[[(2R,3S,4S,5R,6R)-5-[2-[(3Z)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetyl]oxy-3,4-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]-2-oxoethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C48H64O27/c1-5-22-24(26(42(62)64-3)17-68-44(22)74-46-39(60)36(57)33(54)28(15-49)70-46)13-31(52)67-19-30-35(56)38(59)41(48(72-30)66-12-11-20-7-9-21(51)10-8-20)73-32(53)14-25-23(6-2)45(69-18-27(25)43(63)65-4)75-47-40(61)37(58)34(55)29(16-50)71-47/h5-10,17-18,24-25,28-30,33-41,44-51,54-61H,11-16,19H2,1-4H3/b22-5-,23-6-/t24?,25?,28-,29-,30-,33-,34-,35-,36+,37+,38+,39-,40-,41-,44?,45?,46+,47+,48-/m1/s1 |

Clave InChI |

MFZDFMOKBMJUGB-HHKUBXQUSA-N |

SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

SMILES isomérico |

C/C=C\1/C(C(=COC1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)OC(=O)CC\5C(=COC(/C5=C\C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C(=O)OC)O)O |

SMILES canónico |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)OC(=O)CC5C(=COC(C5=CC)OC6C(C(C(C(O6)CO)O)O)O)C(=O)OC)O)O |

Apariencia |

Powder |

Sinónimos |

iso-oleonuezhenide oleonuezhenide |

Origen del producto |

United States |

Q1: What are the potential therapeutic benefits of oleonuezhenide?

A1: Research suggests that this compound exhibits promising anti-inflammatory and neuroprotective properties. For instance, it has demonstrated significant inhibitory activity against MMP-2 and MMP-9, enzymes involved in tumor metastasis. [] Additionally, this compound, alongside other glycosides from Ligustrum japonicum leaves, showed significant neuroprotective effects against 6-hydroxydopamine-induced neurotoxicity in human neuroblastoma cells. []

Q2: How does this compound exert its inhibitory effects on MMP-2 and MMP-9?

A2: Studies indicate that this compound reduces gelatin digestion activity of MMP-2 and -9 by suppressing their release into the culture medium. [] This inhibitory effect is believed to be mediated through the MAPK pathway, as evidenced by the decreased phosphorylation levels of p38, ERK, and JNK proteins observed after treatment. []

Q3: What is the role of this compound in the context of osteoblastogenesis?

A3: While specific studies focusing solely on this compound and osteoblastogenesis are limited in the provided research, this compound is mentioned alongside wedelolactone as a compound with potential in regulating osteoblastogenesis through its influence on multiple pathways. [, , ]

Q4: Are there any studies investigating the pharmacokinetics of this compound?

A4: Yes, pharmacokinetic studies have been conducted in rats comparing the bioavailability of this compound from raw and processed Ligustri Lucidi Fructus (of which this compound is a constituent). These studies revealed that wine-processing decreased the bioavailability of this compound, suggesting an impact of processing techniques on its absorption. []

Q5: Have there been any comparative studies on the effects of this compound from different sources or after different processing methods?

A5: Research has explored the pharmacodynamics, pharmacokinetics, and kidney distribution of raw Ligustri Lucidi Fructus extracts versus wine-steamed extracts in diabetic nephropathy rats. Notably, while both extracts demonstrated protective effects, the wine-steamed extract exhibited greater efficacy in mitigating diabetic nephropathy. This difference was attributed to variations in the pharmacokinetic parameters and kidney distribution of this compound and other constituents, suggesting the impact of processing on its activity. []

Q6: Is there any information available regarding the potential toxicity of this compound?

A6: The provided research does not offer detailed insights into the toxicity profile of this compound. Further studies are needed to assess its safety and potential adverse effects.

Q7: What analytical techniques are commonly employed for the detection and quantification of this compound?

A7: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as diode array detection (DAD) and mass spectrometry (MS), is frequently employed for identifying and quantifying this compound in plant extracts and biological samples. [, , ]

Q8: How does the structure of this compound compare to other similar compounds, and does this influence its activity?

A8: this compound belongs to the secoiridoid glycoside family. While the provided research doesn't explicitly detail its structure, it mentions that neooleuropein, another secoiridoid isolated alongside this compound, exhibited potent inhibition of cytokine production by influencing MAP kinase pathways. [] This highlights the potential for variations within the secoiridoid structure to impact biological activity, warranting further investigation into the structure-activity relationships of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1-Benzofuran-2-yl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B240217.png)

![3-[(4-oxo-1,3-thiazol-2-yl)amino]propanoic acid](/img/structure/B240226.png)

![2-[(Z)-2-(4-methylphenyl)ethenyl]anthracene-9,10-dione](/img/structure/B240247.png)

![5-acetyl-5H-pyrido[4,3-b]indole](/img/structure/B240251.png)

![5-benzyl-5H-pyrido[4,3-b]indole](/img/structure/B240252.png)

![3,5-dimethyl-1-[(5-methyl-1H-pyrazol-3-yl)methyl]pyrazole](/img/structure/B240258.png)

![2-{[6-amino-3,5-dicyano-4-(2-thienyl)-2-pyridinyl]sulfanyl}-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B240266.png)

![4-[4-(4-Fluorophenyl)piperazin-1-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B240268.png)